molecular formula C11H15BrO B8697125 3-(4-Bromophenyl)pentan-3-ol

3-(4-Bromophenyl)pentan-3-ol

Cat. No.: B8697125
M. Wt: 243.14 g/mol
InChI Key: IWDFTZQTTSOXEC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pentan-3-ol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

3-(4-Bromophenyl)pentan-3-ol serves as a versatile intermediate in organic synthesis, particularly for the preparation of:

  • Pharmaceuticals : It can be modified to create various pharmaceutical agents, leveraging its functional groups for further reactions. For example, it has been explored as a precursor for synthesizing anti-inflammatory drugs.
ApplicationDescription
PharmaceuticalsUsed in the synthesis of anti-inflammatory agents
AgrochemicalsIntermediate for developing herbicides and pesticides

The compound has been utilized in biological studies due to its potential interaction with biological targets. Its structure allows it to serve as a probe in enzyme-catalyzed reactions and biochemical assays.

Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Material Science

In material science, this compound is being investigated for its properties in creating specialty polymers and materials. Its bromine content may enhance the thermal stability and mechanical properties of polymer composites.

Material ApplicationBenefits
Specialty PolymersImproved thermal stability due to bromine content

Chemical Reactions Analysis

Grignard Reaction

Reaction of 4-bromobenzyl magnesium bromide with ketones (e.g., acetone) under anhydrous conditions, followed by acidic hydrolysis, is a common method to form tertiary alcohols with brominated aryl groups .

Electrophilic Substitution

The bromine atom on the phenyl ring enables directed electrophilic substitution. For example, Suzuki-Miyaura coupling could replace bromine with aryl/heteroaryl groups using palladium catalysts .

Alcohol-Specific Reactions

  • Oxidation : Tertiary alcohols like this compound resist common oxidation agents (e.g., CrO₃), but strong oxidizers may cleave the C–OH bond.

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

Bromophenyl Reactivity

  • Nucleophilic Aromatic Substitution : Bromine can be displaced by nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions .

  • Cross-Coupling : Participates in Buchwald-Hartwig amination or Ullmann-type reactions for C–N bond formation .

Comparative Reactivity Table

Reaction TypeConditionsProductYield/SelectivitySource
Nucleophilic SubstitutionPd(PPh₃)₄, K₂CO₃, DMF, 100°CAryl-coupled derivatives85–92%
EsterificationAcCl, pyridine, RTAcetylated alcohol~75% (analogous)
Enantioselective ThiolationChiral catalyst, CF₃SCl, −20°CTrifluoromethylthio derivativesdr 16:1, ee 95%
Friedel-Crafts AlkylationTriflic acid, benzene, refluxDiarylalkanes70–86%

Mechanistic Insights

  • Steric Effects : The tertiary alcohol’s hindered environment limits nucleophilic attack but stabilizes carbocation intermediates in elimination or alkylation .

  • Electronic Effects : The electron-withdrawing bromine enhances the aryl ring’s electrophilicity, facilitating coupling reactions .

Q & A

Q. Basic: What synthetic routes are commonly employed for the preparation of 3-(4-Bromophenyl)pentan-3-ol, and how can reaction conditions be optimized?

Answer:
A standard approach involves the Grignard reaction, where a bromophenylmagnesium bromide derivative reacts with a ketone precursor (e.g., pentan-3-one). Critical parameters include:

  • Temperature control : Maintain −10°C to 0°C during reagent addition to minimize side reactions like elimination .
  • Solvent selection : Anhydrous THF or diethyl ether is preferred to stabilize the Grignard intermediate .
  • Workup : Acidic hydrolysis (e.g., dilute HCl) followed by extraction (ethyl acetate) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Advanced: How do competing mechanistic pathways (e.g., elimination vs. nucleophilic substitution) influence the yield of this compound, and how can these be suppressed?

Answer:
The bromine substituent’s steric and electronic effects can promote elimination (e.g., forming alkenes) under high-temperature or basic conditions. Mitigation strategies:

  • Low-temperature synthesis : Reduces thermal activation of elimination pathways .
  • Protic additives : Small amounts of H2O or alcohols protonate intermediates, favoring nucleophilic addition over β-hydride elimination .
  • Spectroscopic monitoring : Use in-situ FTIR or GC-MS to detect elimination byproducts (e.g., pent-2-ene) and adjust reaction parameters dynamically .

Q. Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for a singlet at δ ~1.5 ppm (C3-OH proton, exchangeable) and aromatic protons (δ 7.2–7.6 ppm) integrating for the 4-bromophenyl group .
    • ¹³C NMR : A quaternary carbon at ~85 ppm (C3) confirms the tertiary alcohol .
  • Mass spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 257 (C11H14BrO) .
  • Melting point : Compare experimental mp (if solid) to literature values to assess purity .

Q. Advanced: How do contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) arise, and how can they be resolved?

Answer:
Contradictions may stem from:

  • Dynamic effects : Conformational flexibility of the pentanol chain causing signal broadening. Use variable-temperature NMR to freeze rotamers .
  • Residual solvents : Deuterated solvent impurities (e.g., DMSO-d5) can split signals. Re-purify the compound or switch solvents .
  • Diastereomeric byproducts : If chirality is introduced, chiral HPLC or Mosher’s ester derivatization can isolate enantiomers .

Q. Basic: What are the key safety considerations when handling this compound in the laboratory?

Answer:

  • Toxicity : Brominated aromatics may exhibit neurotoxic effects. Use fume hoods and PPE (gloves, goggles) .
  • Flammability : Tertiary alcohols are less flammable than primary counterparts, but store away from oxidizers .
  • Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste for incineration .

Q. Advanced: How can this compound serve as a building block in synthesizing functional materials (e.g., liquid crystals or bioactive molecules)?

Answer:

  • Liquid crystals : The bromophenyl group enhances polarizability, enabling mesophase formation. Couple with alkyl chains via esterification or etherification .
  • Pharmaceutical intermediates : The tertiary alcohol can be oxidized to a ketone for further functionalization (e.g., forming oxadiazoles for kinase inhibitors) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to extend conjugation for optoelectronic materials .

Q. Advanced: What computational methods are effective for modeling the electronic properties of this compound, and how do they align with experimental data?

Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and predict NMR chemical shifts (deviations <5% from experimental values) .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) by simulating the bromophenyl group’s hydrophobic binding .
  • UV-Vis simulations : TD-DFT can model absorption spectra for applications in photoresponsive materials .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

3-(4-bromophenyl)pentan-3-ol

InChI

InChI=1S/C11H15BrO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3

InChI Key

IWDFTZQTTSOXEC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-bromobenzoate (1.6 mL, 10 mmol) in anhyd THF (50 mL) was chilled to 0° C. and then charged dropwise with a 3.0 M solution of ethylmagnesium bromide in Et2O (7.0 mL, 21 mmol). After 15 min, the reaction mixture was removed from the ice-bath and stirred at ambient temperature. After 18 h the opaque mixture was quenched with satd ammonium chloride (50 mL) and extracted with Et2O (2×50 mL). The combined extracts were washed with brine, dried (anhyd Na2SO4) and concentrated under reduced pressure to give 3-(4-bromophenyl)-pentan-3-ol (2.45 g, quant) as a colorless liquid, which was used without purification in the next step: 1H-NMR (CDCl3) δ 7.46 (2H, d, J=8.3), 7.26 (2.3H, d, J=8.3), 1.78-1.86 (4H, overlapping quartets, J=7), 0.76 (6H, t, J=7.3).
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1.6 mL
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50 mL
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solution
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7 mL
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Synthesis routes and methods II

Procedure details

Ethylmagnesium bromide (3 M solution in diethyl ether, 77.5 mL, 233 mmol) was added to a solution of 4-bromo-benzoic acid methyl ester (20 g, 93 mmol) in tetrahydrofuran (220 mL) in a nitrogen atmosphere at 0° C., and the mixture was stirred at 0° C. for 30 minutes. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the target compound as a colorless oil (22.1 g, 98%).
Quantity
77.5 mL
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20 g
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220 mL
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Yield
98%

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